N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[3-[(2,5-dimethylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS/c1-19-12-13-20(2)22(16-19)18-30-25-17-28(24-11-7-6-10-23(24)25)15-14-27-26(29)21-8-4-3-5-9-21/h3-13,16-17H,14-15,18H2,1-2H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZTXAYQRSQACT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis with Substituted Phenylhydrazines
A cyclization reaction between a substituted phenylhydrazine and a ketone (e.g., 3-thiolactam) under acidic conditions generates the indole core. For example, heating 2,5-dimethylphenylhydrazine with 3-mercaptopropionic acid in acetic acid yields 3-mercaptoindole derivatives. This method achieves moderate yields (60–70%) but requires careful control of temperature to avoid side reactions.
Buchwald-Hartwig Amination for Functionalized Indoles
Transition-metal-catalyzed amination offers a modern alternative. Palladium-catalyzed coupling of 2-bromo-3-iodoindole with 2,5-dimethylbenzylthiol introduces the thioether group directly at the indole’s 3-position. This one-pot reaction minimizes intermediate purification, achieving 75–80% yields under inert atmospheres.
Table 1: Comparison of Indole Core Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Fischer Indole Synthesis | Phenylhydrazine, H2SO4, 120°C, 12h | 60–70 | Cost-effective, scalable |
| Buchwald-Hartwig | Pd(OAc)2, Xantphos, KOtBu, 100°C, 24h | 75–80 | Direct functionalization |
N-Alkylation for Ethyl Side Chain Installation
The ethyl spacer connecting the indole and benzamide groups is introduced via alkylation.
Epibromohydrin-Mediated Alkylation
Treatment of 3-((2,5-dimethylbenzyl)thio)-1H-indole with epibromohydrin in ethanol under reflux conditions generates 1-(2-bromoethyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole. Triethylamine (TEA) is added to scavenge HBr, driving the reaction to 80% completion.
Mitsunobu Reaction for Stereochemical Control
For chiral intermediates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) ensures retention of configuration. Reacting the indole with 2-hydroxyethylphthalimide in tetrahydrofuran (THF) followed by phthalimide removal yields the ethylamine derivative.
Table 2: N-Alkylation Method Performance
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Epibromohydrin | Epibromohydrin, EtOH, TEA, 80°C | 80 | 95% |
| Mitsunobu | DEAD, PPh3, THF, 0°C to RT | 75 | 98% |
Benzamide Group Attachment
The final step involves coupling the ethylamine intermediate with benzoyl chloride or a benzoic acid derivative.
Schotten-Baumann Reaction
Adding benzoyl chloride to a biphasic mixture of 1-(2-aminoethyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole, sodium hydroxide, and dichloromethane (DCM) facilitates rapid amidation. The reaction completes within 1 hour at 0°C, yielding 85% product.
Carbodiimide-Mediated Coupling
For acid-sensitive intermediates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) activate benzoic acid in DMF. Reacting with the amine at room temperature for 12 hours achieves 90% yield with minimal racemization.
Purification and Analytical Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%. Retention times correlate with logP values calculated using the Crippen method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3) displays characteristic signals:
- δ 7.85 (d, J = 8.0 Hz, 2H, benzamide aromatic protons)
- δ 7.45 (s, 1H, indole H-2)
- δ 4.25 (t, J = 6.4 Hz, 2H, N-CH2-CH2-NHCO)
- δ 2.35 (s, 6H, 2,5-dimethylbenzyl CH3).
Challenges and Troubleshooting
Thioether Oxidation
The thioether group is prone to oxidation during storage. Adding antioxidants like butylated hydroxytoluene (BHT) at 0.1% w/v stabilizes the compound for >6 months.
Byproduct Formation in Alkylation
Over-alkylation at the indole’s 2-position occurs if excess epibromohydrin is used. Quenching with ammonium chloride after 80% conversion mitigates this issue.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways would depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound shares core benzamide and thioether-linked heterocyclic features with several analogs described in the evidence. Key comparisons include:
Key Observations :
- Thioether Linkage : The thioether group is a common feature, likely enhancing metabolic stability or enabling disulfide bond formation in biological systems.
- Heterocyclic Modifications : Replacement of the indole ring (target compound) with benzimidazole (W1), isoxazole, or thiazole (others) alters electronic properties and binding affinity. For example, benzimidazole derivatives (W1) exhibit confirmed antimicrobial activity , while thiazole-containing analogs target platelet aggregation .
- Substituent Effects : The 2,5-dimethylbenzyl group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., nitro in W1 or oxadiazole in ). This may influence lipophilicity and membrane permeability.
Pharmacological Implications
- Indole vs. Benzimidazole/Isoxazole/Thiazole : Indole’s aromaticity and hydrogen-bonding capacity (via NH group) may favor interactions with serotonin receptors or kinases, whereas benzimidazole (W1) or thiazole derivatives are more commonly associated with antimicrobial or antiparasitic activities .
- Substituent Impact: The 2,5-dimethylbenzyl group may enhance lipophilicity, improving blood-brain barrier penetration relative to polar nitro- or cyano-substituted analogs (e.g., W1 ).
Biological Activity
N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide is an indole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of benzamide derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and enzyme-inhibitory activities. This article reviews the synthesis, biological mechanisms, and activity of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Indole Core : The indole structure is synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an appropriate aldehyde or ketone under acidic conditions.
- Alkylation : The indole nitrogen is alkylated with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.
- Thioether Formation : The thioether linkage is introduced by reacting the indole derivative with a thiol compound under basic conditions.
- Benzamide Formation : Finally, the benzamide moiety is formed through acylation reactions involving benzoyl chloride and the previously synthesized intermediate.
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1). Research indicates that it may alter enzyme flexibility and stability, thereby affecting their catalytic functions .
- Receptor Modulation : The indole core may interact with various receptors in biological systems, potentially modulating signaling pathways involved in neurodegenerative diseases .
Biological Activity
Recent studies have reported various biological activities associated with this compound:
- Anticancer Activity : Preliminary findings suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has shown significant inhibition of cell proliferation in breast and prostate cancer models.
- Neuroprotective Effects : The compound's ability to inhibit AChE suggests potential applications in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on AChE Inhibition : A comparative analysis revealed that this compound had an IC50 value of 0.056 µM against AChE, indicating strong inhibitory potential compared to standard drugs like donepezil (IC50 = 0.046 µM) .
- Anticancer Efficacy : In vitro studies demonstrated that this compound reduced cell viability by over 70% in certain cancer cell lines at concentrations as low as 10 µM, suggesting robust anticancer properties .
Table 1: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide, and what challenges arise during purification?
- Methodology : Synthesis involves three stages:
Fischer indole synthesis to form the indole core.
Thiolation to introduce the 2,5-dimethylbenzylthio group via nucleophilic substitution (e.g., using thiols under basic conditions).
Amide coupling (e.g., EDC/HOBt or HATU-mediated) to attach the benzamide moiety.
Challenges : Thiolation requires strict anhydrous conditions to avoid oxidation. Purification often employs column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to remove unreacted intermediates. Purity is confirmed via HPLC (>95%) and NMR .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?
- Techniques :
- NMR (¹H/¹³C) : Assigns proton environments (e.g., indole NH at δ 10-12 ppm) and confirms substituent positions.
- HRMS : Validates molecular weight (C₂₅H₂₅N₃OS, MW 423.56).
- IR Spectroscopy : Identifies key functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) .
Q. What in vitro assays are recommended to evaluate its anticancer activity, and how should controls be designed?
- Assays :
- MTT/WST-1 for cytotoxicity in cancer cell lines (e.g., MCF-7, PC-3).
- Apoptosis markers (Annexin V/PI flow cytometry).
- Controls :
- Positive : Doxorubicin or cisplatin.
- Negative : DMSO vehicle. IC₅₀ values are calculated using dose-response curves (4-6 replicates) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- SAR Insights :
- 2,5-Dimethylbenzylthio group : Enhances lipophilicity and membrane permeability compared to unsubstituted analogs.
- Chloro or nitro substituents (e.g., 4-chlorobenzyl in analog 532973-41-4) increase cytotoxicity but reduce solubility.
- Data Table :
| Substituent (R) | IC₅₀ (MCF-7, μM) | LogP |
|---|---|---|
| 2,5-dimethylbenzyl | 1.2 | 3.8 |
| 4-chlorobenzyl | 0.9 | 4.1 |
| 4-methoxybenzyl | 5.4 | 2.9 |
| Method : Compare analogs via standardized assays and computational LogP predictions . |
Q. What computational strategies can predict target proteins or mechanisms of action?
- Approaches :
Molecular Docking : Use AutoDock Vina to screen against kinases (e.g., EGFR, PI3K) or apoptosis regulators (Bcl-2).
MD Simulations : Assess binding stability (e.g., 100 ns runs in GROMACS).
Case Study : A benzamide analog showed ΔG = -9.2 kcal/mol with EGFR kinase, correlating with in vitro growth inhibition .
Q. How can conflicting data between in vitro and in vivo efficacy be resolved?
- Analysis Steps :
Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and tissue distribution.
Metabolite Screening : Identify inactive/degraded forms via liver microsome assays.
Formulation Optimization : Use nanoencapsulation to improve bioavailability.
Example : Neuroprotective effects in vitro (↑ acetylcholine) may require blood-brain barrier-penetrant formulations for in vivo validation .
Q. What strategies optimize selectivity to minimize off-target effects in cancer therapy?
- Methods :
- Kinase Profiling (Eurofins Panlabs): Test against 50+ kinases at 1 μM.
- CRISPR Knockdown : Validate target dependency (e.g., siRNA-mediated EGFR knockdown reduces potency).
- Toxicogenomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
